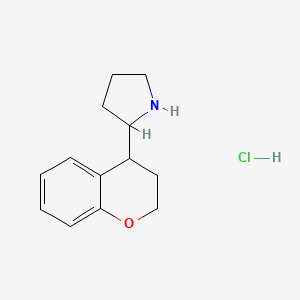

2-(3,4-Dihydro-2H-1-benzopyran-4-yl)pyrrolidine hydrochloride

Description

Properties

Molecular Formula |

C13H18ClNO |

|---|---|

Molecular Weight |

239.74 g/mol |

IUPAC Name |

2-(3,4-dihydro-2H-chromen-4-yl)pyrrolidine;hydrochloride |

InChI |

InChI=1S/C13H17NO.ClH/c1-2-6-13-11(4-1)10(7-9-15-13)12-5-3-8-14-12;/h1-2,4,6,10,12,14H,3,5,7-9H2;1H |

InChI Key |

WCTHPKQHWISZAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C2CCOC3=CC=CC=C23.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydro-2H-1-benzopyran-4-yl)pyrrolidine hydrochloride typically involves the reaction of 3,4-dihydro-2H-1-benzopyran with pyrrolidine in the presence of a suitable catalyst. The reaction conditions may include heating the reactants in a solvent such as ethanol or methanol, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydro-2H-1-benzopyran-4-yl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmacological Applications

1. Antiallergic and Anti-inflammatory Properties

The compound exhibits notable activity in inhibiting 5-lipoxygenase, an enzyme involved in the inflammatory response. This makes it a candidate for treating allergic conditions such as bronchial asthma and allergic rhinitis. Research indicates that derivatives of 3,4-dihydro-2H-benzopyran can effectively reduce symptoms associated with these conditions by modulating inflammatory pathways and platelet aggregation .

2. Cardiovascular Benefits

Studies have shown that this compound may play a role in preventing ischemic heart disease and thrombosis. Its ability to inhibit platelet aggregation suggests potential use in cardiovascular therapies, particularly for patients at risk of thrombotic events . The compound's low toxicity profile further supports its development as a therapeutic agent .

3. Dermatological Applications

The compound's properties extend to dermatology, where it is being investigated for its effectiveness in treating skin conditions like psoriasis and other inflammatory skin disorders. Its anti-inflammatory effects may help alleviate symptoms associated with these diseases .

Cosmetic Formulations

1. Skin Care Products

Given its beneficial properties, 2-(3,4-Dihydro-2H-1-benzopyran-4-yl)pyrrolidine hydrochloride is being explored for incorporation into cosmetic formulations. Its ability to enhance skin hydration and provide anti-inflammatory benefits positions it as a valuable ingredient in moisturizers and other skin care products .

2. Stability and Safety Assessments

Before introduction into the market, cosmetic products containing this compound undergo rigorous safety evaluations to ensure stability and efficacy. Studies focus on the compound's interaction with other ingredients and its overall performance in topical applications .

Case Studies

Mechanism of Action

The mechanism of action of 2-(3,4-Dihydro-2H-1-benzopyran-4-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other benzopyran- and pyrrolidine-containing derivatives. Below is a comparative analysis with key analogues:

Table 1: Comparative Analysis of Structural Analogues

Key Findings:

Structural Flexibility and Bioactivity: The direct pyrrolidine-benzopyran linkage in the target compound may confer distinct pharmacokinetic properties compared to Centchroman, which uses a phenoxyethyl bridge. The shorter linkage could reduce metabolic degradation but might limit tissue penetration . In contrast, thiopyrimidinone derivatives (e.g., compounds 5a–c from ) replace the benzopyran core with a thiopyrimidinone system but retain the pyrrolidine group. This structural shift correlates with antimicrobial rather than hormonal activity, highlighting the critical role of the central scaffold in determining function .

Stereochemical Impact: Centchroman’s racemic formulation underscores the importance of chirality in drug action.

Therapeutic Scope: Centchroman’s dual role as an oral contraceptive and anti-angiogenic agent aligns with benzopyran derivatives’ historical use in hormone modulation. The target compound’s lack of a phenoxyethyl group may narrow its application but reduce off-target effects . Pyrrolidine-containing thiopyrimidinones () demonstrate broad-spectrum antimicrobial activity, suggesting that the pyrrolidine moiety enhances membrane penetration or target binding in bacterial systems .

Biological Activity

2-(3,4-Dihydro-2H-1-benzopyran-4-yl)pyrrolidine hydrochloride is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the molecular formula with a molecular weight of approximately 457.604 g/mol. It features a pyrrolidine ring attached to a benzopyran moiety, which is known for various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C30H36ClNO3 |

| Molecular Weight | 457.604 g/mol |

| Density | 1.104 g/cm³ |

| Boiling Point | 556.3 °C |

| Flash Point | 145.6 °C |

| LogP | 6.194 |

Antimicrobial Activity

Research has indicated that derivatives of benzopyran compounds exhibit antimicrobial properties. A study highlighted that certain structural modifications in benzopyran derivatives could enhance their effectiveness against Gram-positive bacteria, suggesting that the presence of specific substituents can significantly influence antibacterial activity .

Anticancer Properties

The anticancer potential of benzopyran derivatives has been explored in various studies. For instance, compounds with similar structures showed promising results against cancer cell lines such as Caco-2 and A549. The introduction of specific functional groups was found to enhance cytotoxicity against these cells .

Anti-inflammatory Effects

Compounds related to 3,4-dihydro-2H-benzopyran have demonstrated anti-inflammatory activities by inhibiting leukotriene synthesis, which is crucial in inflammatory responses. This suggests that the compound may serve as a potential therapeutic agent for inflammatory diseases .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with various cellular pathways, including those involved in apoptosis and cell signaling, leading to its observed pharmacological effects .

Case Studies and Research Findings

- Antimicrobial Study : A study on thiazole derivatives indicated that structural modifications could enhance antimicrobial activity against resistant strains like E. faecium. The findings suggest that similar modifications in benzopyran derivatives could yield potent antimicrobial agents .

- Anticancer Activity : In vitro studies demonstrated that certain benzopyran derivatives significantly reduced the viability of cancer cell lines (Caco-2 cells) compared to untreated controls, highlighting their potential as anticancer agents .

- Anti-inflammatory Activity : Research has shown that related compounds effectively inhibited bronchoconstriction induced by leukotrienes in animal models, suggesting potential applications in treating asthma and other inflammatory conditions .

Q & A

Q. How can predictive modeling optimize pharmacokinetic properties (e.g., blood-brain barrier permeability)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.